Fmoc-D-glutamine
Overview
Description
Fmoc-D-glutamine is a derivative of the amino acid glutamine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis to introduce D-glutamine residues into peptides. The Fmoc group serves as a temporary protecting group that can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Mechanism of Action
- Fmoc-D-glutamine primarily interacts with amino groups in peptides during solid-phase peptide synthesis (SPPS) as a protecting group .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Fmoc-D-glutamine participates in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is cleaved by base, typically piperidine, to expose the amino group for peptide bond formation . The Fmoc group can also be cleaved by non-nucleophilic reagents for phosphorylated or glycosylated residues .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. As a derivative of glutamine, it contributes to various cellular processes. Glutamine is known to play a role in cell survival and proliferation, as well as in various biochemical pathways . It impacts muscle, intestine, and liver metabolism and regulates the immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide synthesis. The Fmoc group protects the amino group of glutamine during the initial stages of peptide synthesis. Once the peptide bond is formed, the Fmoc group is removed, allowing the peptide chain to continue growing .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation. The compound is stable under typical storage conditions . During peptide synthesis, the Fmoc group is removed, leading to the degradation of this compound and the continuation of the peptide chain .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. Studies on glutamine, the parent compound of this compound, have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . Glutamine, the parent compound, plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-glutamine typically involves the protection of the amino group of D-glutamine with the Fmoc group. This can be achieved by reacting D-glutamine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the sequential addition of amino acids, including this compound, to form peptides. The use of solid-phase peptide synthesis (SPPS) allows for efficient and high-yield production of peptides containing this compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-glutamine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Major Products:
Scientific Research Applications
Fmoc-D-glutamine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Protein Engineering: Facilitates the incorporation of D-glutamine residues into proteins to study their structure and function.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Fmoc-L-glutamine: Used for incorporating L-glutamine residues into peptides.
Fmoc-D-alanine: Used for incorporating D-alanine residues into peptides.
Fmoc-D-lysine: Used for incorporating D-lysine residues into peptides.
By understanding the properties and applications of Fmoc-D-glutamine, researchers can effectively utilize this compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426320 | |
Record name | Fmoc-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-00-7 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112898-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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